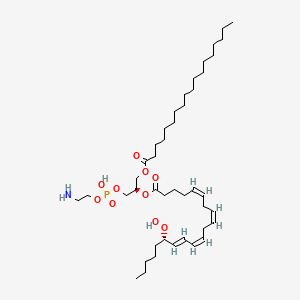![molecular formula C10H12N2O3 B2384346 Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate CAS No. 349084-43-1](/img/structure/B2384346.png)
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate, also known as EOPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. EOPA is a heterocyclic compound that contains a pyridine ring, an ester group, and an amino group.
Wirkmechanismus
The mechanism of action of Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is not fully understood. However, it has been suggested that Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate may exert its biological activities by interacting with specific receptors or enzymes in the body. For example, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to inhibit the activity of COX-2, an enzyme involved in inflammation. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has also been shown to activate the Nrf2/ARE pathway, which is involved in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been reported to exhibit various biochemical and physiological effects. For example, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been shown to reduce the activity of acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is also stable under standard lab conditions. However, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has some limitations. For example, it has poor solubility in water, which may limit its use in certain experiments. In addition, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Zukünftige Richtungen
There are several future directions for the research on Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate. Firstly, further studies are needed to elucidate its mechanism of action and identify its molecular targets. Secondly, studies are needed to investigate its pharmacokinetics and toxicity profile in vivo. Thirdly, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be modified to improve its solubility and bioavailability, which may enhance its therapeutic potential. Finally, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be tested in various disease models to evaluate its efficacy in treating different diseases.
Conclusion:
In conclusion, Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate is a promising chemical compound with potential applications in various scientific research fields. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has shown anti-inflammatory, anti-cancer, and anti-microbial activities, and it has been shown to inhibit the activity of certain enzymes involved in neurodegenerative diseases. However, further studies are needed to elucidate its mechanism of action, identify its molecular targets, and evaluate its pharmacokinetics and toxicity profile in vivo.
Synthesemethoden
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate can be synthesized using a one-pot three-component reaction. The reaction involves the condensation of ethyl acetoacetate, 4-pyridinemethanamine, and ethyl chloroformate in the presence of a base such as triethylamine. The reaction yields Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate as a white solid with a high yield.
Wissenschaftliche Forschungsanwendungen
Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has shown potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. Ethyl oxo[(pyridin-4-ylmethyl)amino]acetate has been reported to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. It has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
ethyl 2-oxo-2-(pyridin-4-ylmethylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-10(14)9(13)12-7-8-3-5-11-6-4-8/h3-6H,2,7H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIQZEQBFXCOOHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=NC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-Cyano-2,2-dimethylpropyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-YL]acetamide](/img/structure/B2384263.png)
![N-[5-({[(3-Fluorophenyl)carbamoyl]amino}methyl)-2-Methylphenyl]imidazo[1,2-A]pyridine-3-Carboxamide](/img/structure/B2384266.png)
![N-(3-(6-oxopyridazin-1(6H)-yl)propyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide](/img/structure/B2384268.png)
![methyl 4-(3,4-dimethoxyphenyl)-3-{[(1E)-(dimethylamino)methylene]amino}thiophene-2-carboxylate](/img/structure/B2384269.png)

![5-[[4-(4-Fluorophenyl)piperazin-1-yl]-thiophen-2-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2384273.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(5-(thiophen-2-yl)-6H-1,3,4-thiadiazin-2-yl)piperazin-1-yl)prop-2-en-1-one hydrochloride](/img/structure/B2384275.png)
![ethyl 2-(2-(3-isopropyl-4-oxo-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-5(4H)-yl)acetamido)benzoate](/img/structure/B2384277.png)
![Dimethyl 3,3'-[piperazine-1,4-diylbis(carbonothioylimino)]dithiophene-2-carboxylate](/img/structure/B2384278.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2384280.png)
![3-(3-{[(4-chlorophenyl)sulfonyl]methyl}-4-nitrophenyl)-3-oxopropanal O-methyloxime](/img/structure/B2384282.png)
![benzyl N-[1-(dimethylcarbamoyl)ethyl]carbamate](/img/structure/B2384283.png)
